
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Description
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid (CAS: 134997-87-8) is a heterocyclic compound with the molecular formula C₉H₇NO₄ and a molecular weight of 193.16 g/mol . Its structure features a benzoxazine core containing a ketone group at position 3 and a carboxylic acid substituent at position 4. This compound serves as a critical building block in medicinal chemistry, particularly for synthesizing derivatives with neuroprotective, cardiotonic, and calcium-modulating activities .
Properties
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-8-4-14-7-2-1-5(9(12)13)3-6(7)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYUDMUBYRVMLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351647 | |
Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134997-87-8 | |
Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
The primary target of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
The compound acts as an inhibitor of PARP. It binds to the active site of the enzyme, preventing it from performing its function. This inhibition can lead to the accumulation of DNA damage in the cell, which can ultimately lead to cell death, particularly in cancer cells that are heavily reliant on PARP for survival.
Biological Activity
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C9H7NO4
- Molecular Weight : 193.16 g/mol
- CAS Number : 134997-87-8
- Melting Point : 287–289 °C
Antimicrobial Activity
Research has indicated that derivatives of benzoxazine compounds exhibit notable antimicrobial properties. A study demonstrated that 3-oxo-3,4-dihydro-2H-benzoxazine derivatives showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell wall synthesis.
Cytotoxic Effects
In vitro studies have shown that 3-oxo-3,4-dihydro-2H-benzoxazine-6-carboxylic acid exhibits cytotoxic activity against cancer cell lines. For instance, it was reported to induce apoptosis in human cervical carcinoma cells (HeLa) through the activation of caspase pathways . The IC50 values for this compound were observed to be significantly lower than those for standard chemotherapeutic agents.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In a controlled study, it reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential role in managing inflammatory diseases .
Case Studies
Study | Findings |
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Antimicrobial Activity | Showed effective inhibition against S. aureus and E. coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. |
Cytotoxicity | Induced apoptosis in HeLa cells with an IC50 of 25 µM; mechanisms involved include caspase activation and mitochondrial dysfunction. |
Anti-inflammatory Effects | Decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating potential therapeutic use in inflammatory conditions. |
The biological activity of 3-oxo-3,4-dihydro-2H-benzoxazine-6-carboxylic acid can be attributed to its ability to interact with various cellular targets:
- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been suggested that it inhibits key enzymes involved in inflammation and cancer progression.
- Oxidative Stress Modulation : By modulating oxidative stress pathways, the compound may enhance cellular defense mechanisms against oxidative damage.
Scientific Research Applications
Biological Activities
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid exhibits various biological activities that make it a candidate for further research in medicinal chemistry and pharmacology:
- Antimicrobial Activity : Studies have indicated that derivatives of benzoxazine compounds can exhibit antimicrobial properties, making them useful in developing new antibiotics or antifungal agents.
- Antioxidant Properties : The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Research suggests that benzoxazine derivatives may possess anti-inflammatory properties, indicating their potential in treating inflammatory diseases.
Medicinal Chemistry
The unique structure of 3-oxo-3,4-dihydro-2H-benzoxazine allows for modifications that can enhance its biological activity. Researchers are exploring its derivatives for potential use as:
- Anticancer Agents : Compounds with similar structures have been investigated for their ability to inhibit cancer cell growth.
- Neuroprotective Drugs : Given its antioxidant properties, there is ongoing research into its effects on neurodegenerative diseases like Alzheimer’s.
Material Science
Benzoxazines are known for their thermosetting properties and are used in the development of advanced materials:
- Polymer Chemistry : The compound can be utilized in synthesizing high-performance polymers with enhanced thermal stability and mechanical strength.
Analytical Chemistry
Due to its distinct chemical properties, 3-oxo-3,4-dihydro-2H-benzoxazine can serve as a reference standard in analytical methods such as:
- Chromatography : Used for the separation and identification of complex mixtures in biochemical assays.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated various benzoxazine derivatives for their antimicrobial efficacy against common pathogens. The results indicated that certain modifications to the benzoxazine structure significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.
Case Study 2: Neuroprotective Effects
Research conducted at a leading university investigated the neuroprotective effects of benzoxazine derivatives on neuronal cell lines exposed to oxidative stress. The findings suggested that these compounds could reduce cell death and promote neuronal survival, highlighting their potential in treating neurodegenerative disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Oxo vs. 3-Alkyl Substitutions
- Neuroprotective Derivatives: In 8-amino-1,4-benzoxazine derivatives, 3-alkyl substituents (e.g., methyl, ethyl) are essential for neuroprotective activity against oxidative stress in neuronal cells. For example, 3-alkyl-8-benzylamino derivatives demonstrated a high safety index (low cytotoxicity, high efficacy) .
Carboxylic Acid vs. Ester Derivatives
- Ethyl Ester Analogue (CAS: 604756-32-3):
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate replaces the carboxylic acid with an ester group. This modification increases lipophilicity (logP), enhancing membrane permeability but requiring enzymatic hydrolysis for activation . The free carboxylic acid in the parent compound improves water solubility, favoring ionic interactions in biological targets.
Positional Isomerism and Functional Group Variations
6-Carboxylic Acid vs. 8-Carboxylic Acid
- 6-Chloro-4-methyl-3-oxo-8-carboxylic Acid (CAS: Unspecified): Substitution at position 8 introduces steric and electronic effects distinct from the 6-carboxylic acid isomer.
Nitro Derivatives
- 7-Nitro and 8-Nitro Analogues :
Nitro groups at positions 7 or 8 (synthesized via nitration of 4-hydroxy-3-nitrobenzoic acid precursors) introduce strong electron-withdrawing effects. These derivatives may serve as intermediates for further functionalization or exhibit unique reactivity in redox-mediated pathways .
Hybrid Structures and Extended Scaffolds
Bemoradan (6-Benzoxazinylpyridazin-3-one):
This hybrid structure combines the benzoxazine core with a pyridazinone ring, resulting in potent PDE III inhibition (IC₅₀: 5.4 µg/kg in dogs) and long-acting cardiotonic activity. The 3-oxo group in the benzoxazine moiety contributes to PDE binding, while the pyridazinone enhances selectivity and oral bioavailability .
2-[(3-Oxo-benzoxazin-6-yl)-carbonyl]benzenecarboxylic Acid (CAS: 26513-80-4):
This derivative links the benzoxazine core to a benzoic acid via a carbonyl bridge, increasing molecular rigidity. Such structural complexity may improve target specificity for enzymes like RORγ, implicated in autoimmune diseases .
Key Findings and Structural-Activity Relationships (SAR)
Table 1: Comparative Analysis of Benzoxazine Derivatives
Preparation Methods
Condensation and Hydrolysis of Salicylamide Derivatives
A foundational approach involves the condensation of salicylamide intermediates with carbonyl-containing reagents, followed by hydrolysis to yield the target carboxylic acid. For example:
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Ester Formation : Reacting substituted salicylamides with chloroacetic acid derivatives in tetrahydrofuran (THF) at 65°C for 20 hours produces intermediate esters.
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Hydrolysis : Treating the ester with aqueous sodium bicarbonate or lithium hydroxide generates the carboxylic acid functionality.
Key Data :
Aldimine-Catalyzed Cyclization
The ACS Organic Process Research & Development protocol describes a scalable method using aldimine catalysts and trifluoromethanesulfonic acid (TFSA):
General Procedure :
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Activation : Combine phenol derivatives (e.g., 2-aminophenol) with aldehydes (benzaldehyde or fluorinated analogs) in dichloromethane.
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Cyclization : Add TFSA (10–20 mol%) and stir at room temperature for 18 hours.
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Workup : Wash with NaHCO₃ solution, extract with ethyl acetate, and concentrate.
Scale-Up Example :
Parameter | Value |
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Starting Material | 510 g phenol derivative |
Catalyst | TFSA (284 mmol) |
Solvent | 2-MeTHF |
Yield | 83% (524 g product) |
Purity | 97% (HPLC) |
This method achieves high regioselectivity due to the directing effect of the aldimine catalyst.
Methylation-Hydrolysis Sequence
The Chinese patent CN103804373A details a pathway via methyl ester intermediates:
Stepwise Process :
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Methylation :
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Hydrolysis :
Advantage : Avoids sensitive protecting groups, simplifying purification.
Comparative Analysis of Synthetic Methods
Trade-offs :
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The aldimine method offers superior scalability but requires stringent moisture control.
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Methylation-hydrolysis provides higher purity but involves toxic methylating agents.
Optimization Strategies and Industrial Adaptations
Solvent Selection
Catalytic Efficiency
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TFSA Loading : Reducing TFSA from 20 mol% to 10 mol% maintains yield while lowering production costs by 15%.
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Aldimine Recycling : Recovering aldimine catalysts via filtration improves process sustainability.
Challenges and Mitigation
Byproduct Formation
Q & A
Basic: What are the standard synthetic routes for 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, and how do reaction conditions influence yield?
Answer:
A common method involves hydrolysis of ester precursors under basic conditions. For example, saponification using sodium hydroxide in a MeOH/H₂O solvent system (2:1 v/v) at 70°C for 3 hours yields the carboxylic acid derivative, as demonstrated in the synthesis of structurally related benzoxazine carboxamides . Key variables include temperature (higher temperatures accelerate hydrolysis but risk side reactions) and base concentration. Yields typically range from 70–85%, depending on precursor purity and reaction monitoring (e.g., TLC or HPLC).
Advanced: How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the structural assignment of benzoxazine derivatives?
Answer:
SCXRD provides definitive proof of molecular geometry, including bond lengths, angles, and dihedral angles. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 9.8901 Å, b = 10.2420 Å, c = 13.665 Å; α/β/γ = 89.3°, 74.7°, 71.7°) have been used to confirm the lactam ring conformation and substituent orientation in related compounds . Discrepancies between computational models (e.g., DFT) and experimental data can highlight steric or electronic effects not captured in silico.
Basic: What analytical techniques are recommended for assessing the purity of this compound?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (acidified with 0.1% TFA) to quantify impurities .
- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify residual solvents or unreacted precursors. Key signals include the lactam carbonyl (δ ~165–170 ppm in ¹³C) and aromatic protons (δ ~6.8–7.5 ppm in ¹H) .
- Mass Spectrometry : ESI-MS in negative ion mode confirms the molecular ion peak [M–H]⁻ (m/z ~218 for C₁₀H₇NO₄).
Advanced: How do solvent polarity and pH affect the stability of this compound?
Answer:
- Aqueous Stability : The compound is prone to hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions, leading to ring-opening or decarboxylation. Buffered solutions (pH 5–7) in polar aprotic solvents (e.g., DMF, DMSO) enhance stability .
- Solid-State Stability : Hygroscopicity can accelerate degradation; storage under anhydrous conditions (desiccator, argon atmosphere) at –20°C is recommended .
Basic: What safety precautions are critical when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Hazard Mitigation : The compound is classified as acutely toxic (oral LD₅₀ > 300 mg/kg) and a respiratory irritant. Spills require neutralization with 10% sodium bicarbonate and absorption via inert materials (vermiculite) .
Advanced: How can researchers address contradictions in spectral data (e.g., NMR vs. computational predictions) for benzoxazine derivatives?
Answer:
- Dynamic Effects : Rotameric equilibria or tautomerism (e.g., lactam-lactim tautomerization) may cause splitting or broadening of NMR signals. Variable-temperature NMR (VT-NMR) can resolve these effects .
- Solvent Artifacts : Hydrogen bonding with DMSO-d₆ may shift proton signals. Compare data across multiple solvents (CDCl₃, acetone-d₆) .
- DFT Refinement : Optimize computational models using solvent-polarizable continuum models (PCM) to align with experimental observations .
Basic: What are the key applications of this compound in medicinal chemistry research?
Answer:
It serves as a precursor for bioactive molecules, including:
- Antibacterial Agents : Fluoroquinolone derivatives with modifications at the 6-carboxylic acid position show activity against Gram-negative pathogens .
- Kinase Inhibitors : The benzoxazine core is functionalized with heterocyclic substituents (e.g., tetrazoles) to target tyrosine kinases .
Advanced: What strategies optimize the green synthesis of benzoxazine derivatives to minimize waste?
Answer:
- Catalysis : Use immobilized lipases or transition-metal catalysts (e.g., Pd/C) for one-pot reactions, reducing solvent waste .
- Solvent-Free Conditions : Mechanochemical synthesis (ball milling) avoids toxic solvents and improves atom economy .
- Flow Chemistry : Continuous flow systems enhance reaction control and scalability while reducing energy consumption .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.